3-Chloro-6-cyclopropylisoquinoline
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Overview
Description
3-Chloro-6-cyclopropylisoquinoline is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. The compound is characterized by the presence of a chlorine atom at the third position and a cyclopropyl group at the sixth position of the isoquinoline ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 3-Chloro-6-cyclopropylisoquinoline typically involves the use of 6-bromo-3-chloroisoquinoline and potassium cyclopropyltrifluoroborate as starting materials. The reaction is carried out under Suzuki-Miyaura coupling conditions, which involve the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-6-cyclopropylisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of isoquinoline derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylisoquinoline.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various isoquinoline derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized isoquinolines.
Scientific Research Applications
3-Chloro-6-cyclopropylisoquinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study the effects of isoquinoline derivatives on various biological systems. It serves as a model compound for investigating the interactions of isoquinolines with enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs for treating diseases such as cancer and infectious diseases. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
3-Chloro-6-cyclopropylisoquinoline can be compared with other similar compounds, such as:
3-Chloroisoquinoline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
6-Cyclopropylisoquinoline: Lacks the chlorine atom, leading to variations in reactivity and applications.
3-Bromo-6-cyclopropylisoquinoline: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions with other molecules.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H10ClN |
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Molecular Weight |
203.67 g/mol |
IUPAC Name |
3-chloro-6-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H10ClN/c13-12-6-11-5-9(8-1-2-8)3-4-10(11)7-14-12/h3-8H,1-2H2 |
InChI Key |
ALSRYVZOVKRDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=CC(=NC=C3C=C2)Cl |
Origin of Product |
United States |
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